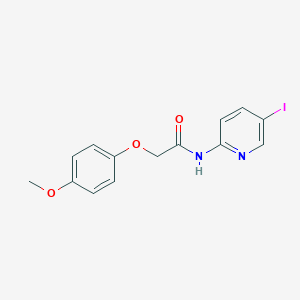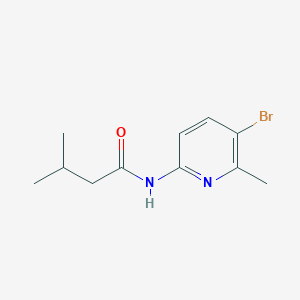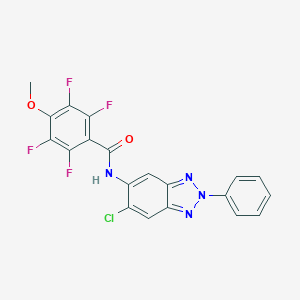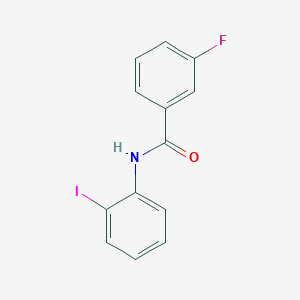![molecular formula C23H22ClN3O3S B250803 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250803.png)
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves inhibition of several key enzymes and pathways in cancer cells. Specifically, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to inhibit the expression of several key genes involved in cancer cell survival.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. Specifically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent activity against cancer cells. Additionally, this compound has shown potential as a treatment for neurological disorders, which makes it an attractive candidate for further research. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further investigate its potential as a treatment for neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, future research should focus on developing analogs of this compound that have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps. Initially, 2-methoxy-5-chlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to form the intermediate product. Finally, this intermediate is reacted with 4-aminophenyl to yield the final product.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have significant activity against cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H22ClN3O3S |
|---|---|
Peso molecular |
456 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-20-9-4-16(24)15-19(20)22(28)25-17-5-7-18(8-6-17)26-10-12-27(13-11-26)23(29)21-3-2-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
Clave InChI |
KHOQNNKAVGQONX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)